molecular formula C21H19FN2O3S2 B2868580 3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide CAS No. 477512-30-4

3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide

Cat. No. B2868580
CAS RN: 477512-30-4
M. Wt: 430.51
InChI Key: ZWXOJOMVATXTCD-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide is a useful research compound. Its molecular formula is C21H19FN2O3S2 and its molecular weight is 430.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Novel Hybrid Antimicrobial Agents : Research has highlighted the synthesis of novel fluorine-containing 5-arylidene derivatives that incorporate thiazolidinone and quinazolinone motifs. These compounds exhibit significant in vitro antimicrobial activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. The activity is attributed to the unique structural incorporation of fluorine and the hybrid pharmacophore approach, leveraging the antimicrobial properties of the thiazolidinone and quinazolinone systems (Desai, Vaghani, & Shihora, 2013).

Fluorine Substituted Spirosteroidalthiazolidin-4-one Derivatives : Another study introduced fluorine substituted spirosteroidalthiazolidin-4-one derivatives, showcasing their antimicrobial efficacy. These compounds were synthesized by condensing sulfanilamide, sulfapyridine, and sulfadiazine with steroids, followed by further modifications to introduce the fluorine atom. The synthesized compounds demonstrated good antimicrobial activities towards pathogenic Gram-positive, Gram-negative bacteria, and fungi (Makki et al., 2016).

Microwave-Induced Synthesis for Enhanced Activity : The condensation of specific fluorobenzamides with aromatic aldehydes through microwave-induced methods led to the development of new 5-arylidene derivatives with enhanced antimicrobial potency. The presence of a fluorine atom in these compounds has been essential for boosting antimicrobial activity, showing significant results against selected bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Antifungal and Antibacterial Derivatives

Synthesis of Schiff Bases for Antimicrobial Activity : Efforts in synthesizing Schiff bases using specific thiophene derivatives have led to compounds with noteworthy antimicrobial properties. These efforts involve the synthesis of 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile derivatives, which upon further reactions, yield Schiff bases with significant antimicrobial activity. Some derivatives have shown to exhibit excellent activity against certain microbes (Puthran et al., 2019).

Molluscicidal Agents

Fluorine Substituted Triazinones for Disease Control : A study explored the synthesis of fluorine-substituted triazinones as potential molluscicidal agents against snails responsible for Bilharziasis diseases. This research is indicative of the compound's broader applicability beyond antimicrobial action, showing potential in public health applications for controlling disease vectors (Al-Romaizan, Makki, & Abdel-Rahman, 2014).

properties

IUPAC Name

3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S2/c22-17-9-5-4-6-15(17)14-18-20(27)24(21(28)29-18)11-10-19(26)23(12-13-25)16-7-2-1-3-8-16/h1-9,14,25H,10-13H2/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXOJOMVATXTCD-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(CCO)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide

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